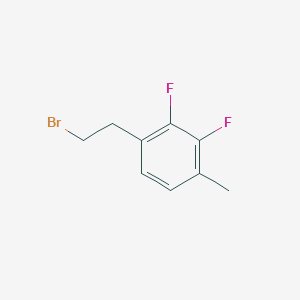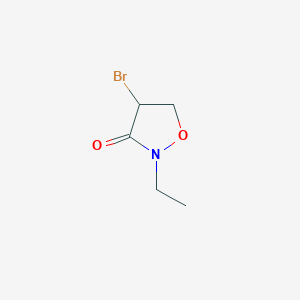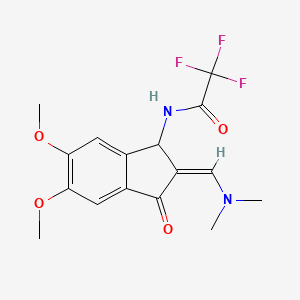
1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves steps such as diazotization, bromination, and nucleophilic aromatic substitution. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, 1-bromo-2,4-dinitrobenzene was synthesized from bromobenzene by nitration in water . These methods could potentially be adapted for the synthesis of 1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be characterized using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphorus-containing fluorobenzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography . The crystal structure of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene was also determined, revealing interactions that stabilize the packing of molecules in the solid state .
Chemical Reactions Analysis
Halogenated benzene derivatives can undergo a variety of chemical reactions. The presence of bromine and fluorine atoms can influence the reactivity of the compound, making it a precursor for further functionalization. For example, 1,2-dibromobenzenes are valuable precursors for reactions based on the intermediate formation of benzynes . The bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to various brominated products, which were further converted into sulfur-functionalized benzoquinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by the presence and position of halogen substituents. These properties include melting and boiling points, solubility, density, and reactivity. The steric hindrance and electronic effects of substituents can affect the compound's stability and its behavior in chemical reactions. Electrochemical measurements can be used to investigate redox properties, as was done for bis(dimesitylphosphino)-tetrafluorobenzene derivatives .
科学的研究の応用
Synthesis and Organic Transformations
1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene serves as a valuable precursor in organic synthesis, enabling the creation of complex molecules through various transformations. Its structural features facilitate regioselective bromination, ortho-metalation, and subsequent modifications, crucial for synthesizing diverse organic compounds. Studies highlight its role in efficient synthetic sequences, demonstrating its utility in accessing synthetically valuable dibromobenzenes, which are instrumental in reactions involving the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Organometallic Reactions and Regiospecificity
The compound's utility extends into organometallic chemistry, where its bromo and fluoro substituents offer unique reactivity patterns. It enables the exploration of regiospecific functionalization reactions, providing pathways to selectively modified benzoic acids and halobenzenes. This regiospecificity is achieved through deprotonation-triggered halogen migrations and competitive halogen-metal permutations, offering insights into the manipulation of halogenated aromatic compounds for desired chemical functionalities (Heiss & Schlosser, 2003).
Catalysis and Luminescence Properties
Moreover, the compound is instrumental in catalysis and the study of luminescence properties of organic materials. Its bromoethyl group can participate in the formation of charge transfer complexes, significantly enhancing the electron transfer processes in applications such as polymer solar cells and organic light-emitting diodes. The synthesis and incorporation of such compounds into materials science research contribute to the development of more efficient and sustainable energy conversion and storage technologies (Fu et al., 2015).
Fluorination Techniques and Applications
The presence of fluorine atoms in this compound makes it a subject of interest in fluorination techniques, where it can serve as a substrate for studies focused on the electrochemical fluorination of aromatic compounds. This aspect is crucial for synthesizing fluorinated analogs with potential applications in medicinal chemistry, agrochemicals, and material science, highlighting the versatility and significance of fluorine chemistry in enhancing the properties of organic molecules (Momota et al., 1998).
特性
IUPAC Name |
1-(2-bromoethyl)-2,3-difluoro-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-6-2-3-7(4-5-10)9(12)8(6)11/h2-3H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHZNZUQCVGIRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCBr)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-2,3-difluoro-4-methylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)
![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)
![(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2553551.png)

![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)
![2-Amino-4-(4-methoxyphenyl)-5,7-dioxo-6-(p-tolyl)-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B2553559.png)


![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)

![Methyl 2-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2553568.png)